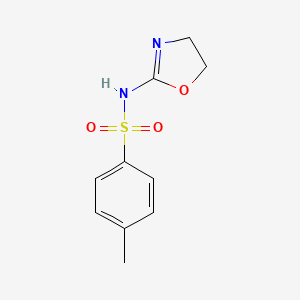
Ethyl 3-methoxy-5-(trifluoromethyl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Hydroxy-5-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanol.
Substitution: 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetamide or 2-(3-Methoxy-5-(trifluoromethyl)phenyl)thioacetate.
Applications De Recherche Scientifique
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(3-methoxyphenyl)acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 2-(3-trifluoromethylphenyl)acetate:
Methyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in solubility and reactivity.
Uniqueness
Ethyl 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetate is unique due to the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical properties and potential applications. The presence of both groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C12H13F3O3/c1-3-18-11(16)6-8-4-9(12(13,14)15)7-10(5-8)17-2/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
GLIDQNQZTWJPHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=CC(=C1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


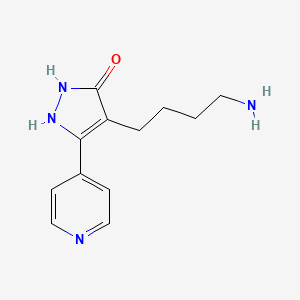
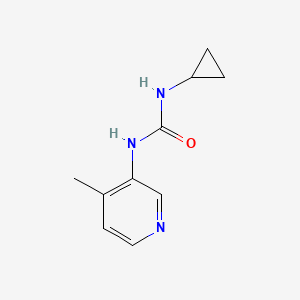
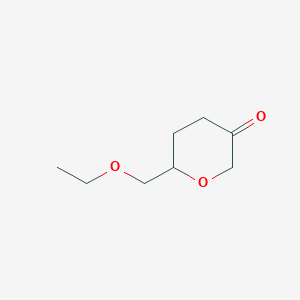

![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
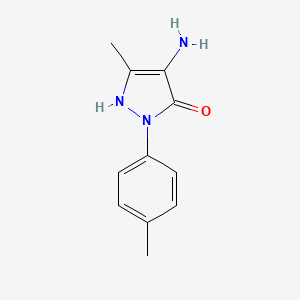

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
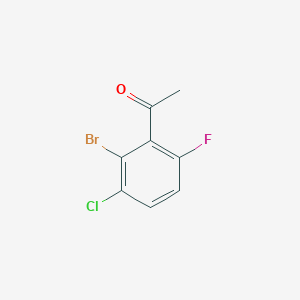

![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
